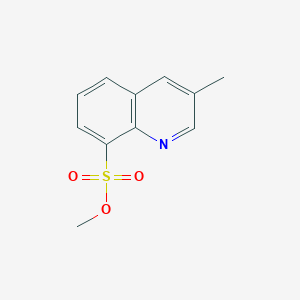
Methyl 3-methylquinoline-8-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylquinoline-8-sulfonate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylquinoline-8-sulfonate typically involves the sulfonation of 3-methylquinoline. One common method starts with 2-aminobenzenesulfonic acid, which undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid. This intermediate is then treated with bis(trichloromethyl) carbonate as a chlorinating agent to produce 3-methylquinoline-8-sulfonyl chloride . Finally, methylation of this intermediate yields this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases and ensuring safety and environmental protection .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methylquinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-methylquinoline-8-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is an impurity of Argatroban, a synthetic thrombin inhibitor used in the treatment of thrombosis.
Industry: It is used in the production of dyes, molecular sensors, and intelligent materials.
Mecanismo De Acción
The mechanism of action of methyl 3-methylquinoline-8-sulfonate involves its interaction with various molecular targets. As a sulfonate ester, it can act as an alkylating agent, reacting with nucleophiles within the intracellular milieu. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylquinoline-8-sulfonic acid
- 3-Methylquinoline-8-sulfonyl chloride
- 8-Quinolinesulfonic acid, 3-methyl-
Uniqueness
Methyl 3-methylquinoline-8-sulfonate is unique due to its specific methylation at the 3-position and the presence of a sulfonate group at the 8-position. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H11NO3S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
methyl 3-methylquinoline-8-sulfonate |
InChI |
InChI=1S/C11H11NO3S/c1-8-6-9-4-3-5-10(11(9)12-7-8)16(13,14)15-2/h3-7H,1-2H3 |
Clave InChI |
UJGJIMPZHQBQLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)OC)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


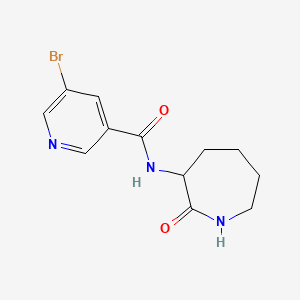
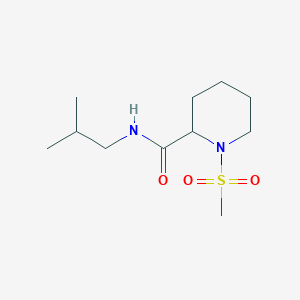

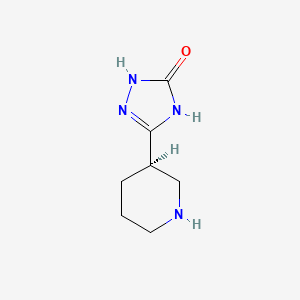



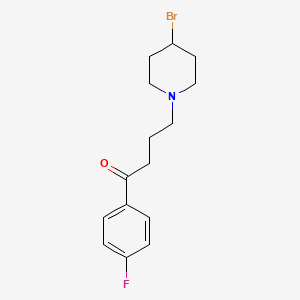
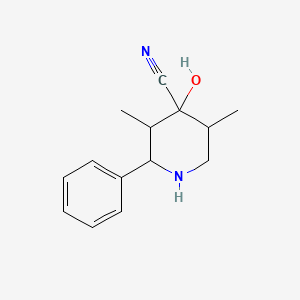
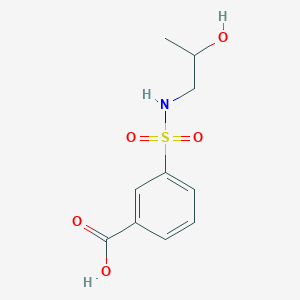

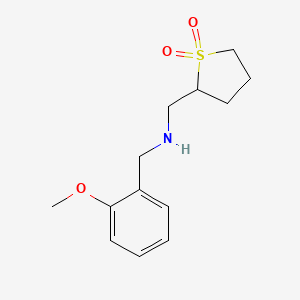

![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
